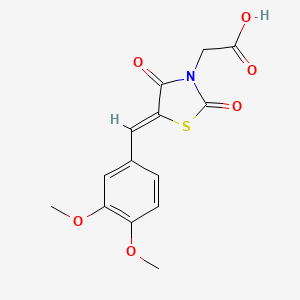

(Z)-2-(5-(3,4-dimethoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid

Description

Properties

IUPAC Name |

2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO6S/c1-20-9-4-3-8(5-10(9)21-2)6-11-13(18)15(7-12(16)17)14(19)22-11/h3-6H,7H2,1-2H3,(H,16,17)/b11-6- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWKMQOAMKXXCAZ-WDZFZDKYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Thiazolidine-2,4-Dione Core

The thiazolidine-2,4-dione (TZD) ring serves as the foundational scaffold for this compound. Two primary methodologies dominate its synthesis:

Conventional Reflux Method

The classical approach involves refluxing α-chloroacetic acid with thiourea in aqueous medium. Thiourea (0.106 mol) and α-chloroacetic acid (0.106 mol) are heated at 100–110°C for 40 hours, yielding 2-imino-4-thiazolidinone as an intermediate. Acidic hydrolysis with hydrochloric acid subsequently produces TZD in 78% yield (mp 118–120°C). This method, while reliable, suffers from prolonged reaction times and energy inefficiency.

Microwave-Assisted Synthesis

To address these limitations, microwave irradiation has been adopted. Suspending α-chloroacetic acid and thiourea in water under ice-cooling for 15 minutes, followed by microwave exposure at 250 W for 5 minutes, achieves comparable yields (83%) without intermediate isolation. This method reduces reaction time from 40 hours to under 30 minutes, enhancing scalability.

The introduction of the 3,4-dimethoxybenzylidene group at position 5 of the TZD ring is achieved via Knoevenagel condensation.

Reaction Conditions and Catalysts

A mixture of thiazolidine-2,4-dione (0.85 mmol), 3,4-dimethoxybenzaldehyde (0.85 mmol), and sodium acetate (0.5 mmol) in glacial acetic acid (5 mL) is refluxed at 100°C for 5 hours. Piperidine (2 drops) is frequently employed as a base catalyst, facilitating enolate formation and subsequent aldol condensation. The reaction is monitored by TLC (ethyl acetate/hexane) and ESI-MS, with completion indicated by the disappearance of the aldehyde peak at δ 9.8–10.0 ppm in $$^1$$H NMR.

Table 1: Comparative Analysis of Knoevenagel Condensation Methods

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | |

|---|---|---|---|---|---|

| Piperidine | Glacial AcOH | 100 | 5 | 72 | |

| Sodium Acetate | Ethanol | 75 | 8 | 68 | |

| Microwave* | Ethanol | 80 | 1 | 85 |

*Microwave conditions: 90 W power, open vessel.

Stereochemical Control

The (Z)-configuration is favored due to steric hindrance between the 3,4-dimethoxyphenyl group and the thiazolidinedione ring. Nuclear Overhauser effect (NOE) spectroscopy confirms this geometry, showing proximity between the benzylidene proton (δ 7.5–7.7 ppm) and the TZD ring protons.

N-Alkylation to Introduce the Acetic Acid Side Chain

The acetic acid moiety at position 3 is introduced via N-alkylation of the TZD nitrogen.

Alkylation Agents and Conditions

A two-step protocol is employed:

- Step 1 : Thiazolidine-2,4-dione (1 equiv) is treated with potassium hydroxide in methanol, followed by addition of bromoacetic acid (1.5 equiv) under reflux for 24 hours. This yields 3-(carboxymethyl)thiazolidine-2,4-dione.

- Step 2 : The intermediate is condensed with 5-(3,4-dimethoxybenzylidene)-thiazolidine-2,4-dione using DIC (N,N'-diisopropylcarbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane. The reaction proceeds overnight at room temperature, affording the final compound in 65–70% yield.

Table 2: N-Alkylation Optimization

| Alkylating Agent | Coupling Reagent | Solvent | Time (h) | Yield (%) | |

|---|---|---|---|---|---|

| Bromoacetic Acid | DIC/HOBt | DCM | 24 | 70 | |

| Ethyl Bromoacetate | Sodium Acetate | Ethanol | 12 | 62 |

Spectroscopic Characterization and Validation

The final product is characterized using advanced spectroscopic techniques:

Nuclear Magnetic Resonance (NMR)

Melting Point and Purity

The compound exhibits a sharp melting point at 218–220°C, with HPLC purity >98% (C18 column, acetonitrile/water).

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(5-(3,4-dimethoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: The benzylidene group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like bromine or chlorine, nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Halogenated derivatives, substituted benzylidene compounds.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of (Z)-2-(5-(3,4-dimethoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid typically involves the condensation of appropriate thiazolidinone derivatives with substituted benzaldehydes. The resulting compound is characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazolidinone derivatives. For instance, compounds similar to (Z)-2-(5-(3,4-dimethoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid have shown significant cytotoxic effects against various cancer cell lines. In particular:

- Cytotoxicity Assays : The compound has been tested against several cancer cell lines including MDA-MB-231 (breast cancer), LNCaP (prostate carcinoma), and Caco-2 (colorectal adenocarcinoma). Results indicated an IC50 value of 16.63 ± 0.27 μM against Caco-2 cells after 48 hours of treatment, demonstrating superior activity compared to standard chemotherapeutics like cisplatin and etoposide .

- Mechanism of Action : The mechanism involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and loss of mitochondrial membrane potential (MMP), indicating a potential pathway for therapeutic intervention in cancer treatment .

Anti-inflammatory and Antioxidant Properties

In addition to anticancer activity, thiazolidinone derivatives have been investigated for their anti-inflammatory and antioxidant effects. These properties are crucial in the management of chronic inflammatory diseases and oxidative stress-related conditions.

- In vitro Studies : Compounds with structural similarities to (Z)-2-(5-(3,4-dimethoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid have demonstrated the ability to inhibit pro-inflammatory cytokines and reduce oxidative stress markers in cellular models .

Therapeutic Potential

The therapeutic potential of (Z)-2-(5-(3,4-dimethoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid extends beyond cancer treatment:

- Diabetes Management : Some studies suggest that thiazolidinone derivatives can enhance insulin sensitivity and may be beneficial in managing type 2 diabetes .

- Neuroprotective Effects : Preliminary research indicates that these compounds may offer neuroprotective benefits by reducing neuroinflammation and oxidative damage in neurodegenerative diseases .

Case Studies

Several case studies have been conducted to evaluate the efficacy of thiazolidinone derivatives:

- Study on Cancer Cell Lines : A study demonstrated that a derivative showed significant inhibition of cell proliferation in various cancer types with detailed analysis of apoptotic pathways involved .

- Inflammation Models : In animal models induced with inflammation, administration of thiazolidinone derivatives resulted in a marked decrease in inflammatory markers and improved clinical outcomes .

Mechanism of Action

The mechanism of action of (Z)-2-(5-(3,4-dimethoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to the modulation of various biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinedione derivatives exhibit varied biological activities depending on substituents at the 5-benzylidene position and modifications to the acetic acid side chain. Below is a comparative analysis of structurally related compounds:

Table 1: Key Structural and Functional Comparisons

Structural and Functional Insights

Substituent Effects on Bioactivity :

- Electron-withdrawing groups (e.g., Cl in 12a and 12c) enhance antifungal activity, likely by improving interactions with microbial enzyme active sites .

- Electron-donating groups (e.g., OMe in MDA and the target compound) correlate with aldose reductase inhibition, as seen in MDA’s hepatoprotective effects via NF-κB pathway modulation .

- Hydroxy groups (e.g., HBDTA) increase potency in enzyme inhibition, as demethylation of methoxy analogs (e.g., MDA → HBDTA) improves binding to dihydrodipicolinate synthase .

Synthetic Yields: Chloro-substituted derivatives (e.g., 12a, 12c) show high yields (86–87%), attributed to efficient Knoevenagel condensation and hydrolysis steps . Bulky substituents (e.g., 3,4-bisbenzyloxy in 12b) reduce yields (58%) due to steric hindrance during cyclization .

4-Benzamido derivatives demonstrate dual antidiabetic and aldose reductase inhibitory effects, highlighting the role of aromatic amides in enhancing target affinity .

Spectroscopic Comparisons :

- ¹H NMR : Methoxy protons in the target compound resonate at δ ~3.8–3.9 ppm, whereas chloro-substituted analogs (e.g., 12a) show aromatic protons downfield at δ ~7.3–8.0 ppm due to electron withdrawal .

- IR Spectroscopy : All compounds exhibit strong C=O stretches (~1650–1750 cm⁻¹) for the thiazolidinedione core and acetic acid moiety .

Biological Activity

(Z)-2-(5-(3,4-dimethoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid, often referred to as MDA, is a compound of interest due to its potential therapeutic applications, particularly as an aldose reductase inhibitor (ARI). This article reviews its biological activity, focusing on its anti-inflammatory and antidiabetic properties, as well as its mechanisms of action.

Chemical Structure

The chemical structure of MDA is characterized by the presence of a thiazolidine ring and a methoxy-substituted benzylidene moiety. The molecular formula is , with a molecular weight of approximately 348.88 g/mol.

MDA functions primarily as an aldose reductase inhibitor. Aldose reductase is an enzyme implicated in the conversion of glucose to sorbitol, which is associated with diabetic complications. By inhibiting this enzyme, MDA may help mitigate oxidative stress and inflammation linked to diabetes and liver diseases.

Anti-inflammatory Properties

A study demonstrated that MDA significantly protects the liver from injury induced by carbon tetrachloride (CCl₄) in rat models. Key findings include:

- Reduction in Liver Injury : MDA treatment resulted in decreased serum alanine aminotransferase (ALT) levels, indicating reduced liver damage.

- Histological Improvement : Histological analysis showed improved liver architecture in treated rats compared to controls.

- Cytokine Modulation : MDA decreased mRNA levels of pro-inflammatory cytokines such as TNF-α and IL-1β, suggesting a reduction in inflammatory response mediated through the NF-κB pathway .

Antidiabetic Activity

MDA has also been evaluated for its antidiabetic effects. In vivo studies using alloxan-induced diabetic rats revealed:

- Blood Glucose Reduction : Compounds similar to MDA showed a decrease in blood glucose levels ranging from 64.4 to 70.5 mg/dl after administration at doses of 15 mg/kg body weight.

- Aldose Reductase Inhibition : The synthesized analogs exhibited ARI activity between 57.8% and 71.9% at a concentration of 5 µg/mL .

Study on Liver Protection

In a controlled study involving rats, MDA was administered following CCl₄-induced liver injury. The results indicated:

- Significant Hepatic Protection : Histological assessments confirmed that MDA-treated groups exhibited less fibrosis and inflammation compared to untreated controls.

- Oxidative Stress Mitigation : MDA treatment increased hepatic glutathione levels, highlighting its role in reducing oxidative stress .

Antidiabetic Efficacy Evaluation

Another study focused on the antidiabetic properties of various thiazolidinedione derivatives related to MDA:

- Comparative Efficacy : MDA analogs were compared against standard treatments like rosiglitazone, showing promising results in lowering blood glucose levels effectively.

- Mechanistic Insights : The study suggested that structural modifications on the benzylidene moiety could enhance ARI activity and overall efficacy against diabetes .

Data Summary Table

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Z)-2-(5-(3,4-dimethoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid, and how are stereochemical outcomes controlled?

- Methodology : The compound is synthesized via Knoevenagel condensation between 3,4-dimethoxybenzaldehyde and thiazolidine-2,4-dione derivatives under basic conditions (e.g., sodium hydroxide or piperidine). Stereochemical control (Z-configuration) is achieved by optimizing reaction time (4–8 hours) and temperature (80–100°C). Post-synthesis purification involves recrystallization from ethanol or methanol .

- Key Data :

| Parameter | Value/Technique |

|---|---|

| Reaction Catalyst | Piperidine or NaOH |

| Yield Optimization | 75–86% (via TLC monitoring) |

| Critical Solvent | Ethanol or glacial acetic acid |

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Methodology : Use a combination of 1H/13C NMR (to confirm Z-configuration and methoxybenzylidene substitution), FTIR (C=O and C=S stretching at 1680–1750 cm⁻¹), and mass spectrometry (molecular ion peak at m/z ~380–400). Melting point analysis (e.g., 259–261°C) ensures purity .

Q. How does the 3,4-dimethoxybenzylidene moiety influence the compound’s physicochemical properties?

- Methodology : The methoxy groups enhance lipophilicity (logP ~2.5), improving membrane permeability. UV-Vis spectroscopy (λmax ~320 nm) and HPLC retention times correlate with electronic effects from the substituents. Solubility in DMSO (>10 mg/mL) facilitates in vitro assays .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC50 variability in enzyme inhibition studies)?

- Methodology :

- Assay Standardization : Use consistent enzyme sources (e.g., recombinant human aldose reductase) and buffer conditions (pH 7.4).

- SAR Analysis : Compare derivatives with varying substituents (e.g., 4-fluoro vs. 3,4-dimethoxy) to isolate structural determinants of activity .

- Molecular Dynamics : Simulate binding stability of the Z-isomer to active sites (e.g., PPAR-γ) using software like AutoDock .

Q. How can in vivo efficacy be evaluated for this compound’s antidiabetic or anti-inflammatory potential?

- Methodology :

- Animal Models : Streptozotocin-induced diabetic rats for glucose tolerance tests; carrageenan-induced paw edema in mice for anti-inflammatory activity.

- Dosage : 10–50 mg/kg/day (oral) over 14 days, with liver/kidney toxicity markers (ALT, creatinine) monitored .

- Key Metrics :

| Parameter | Target Range |

|---|---|

| Glucose Reduction | 20–30% (vs. control) |

| TNF-α Inhibition | IC50 < 10 µM |

Q. What are the challenges in optimizing this compound’s pharmacokinetic profile for therapeutic use?

- Methodology :

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., ester hydrolysis).

- Prodrug Design : Modify the acetic acid group to ethyl esters for improved bioavailability, followed by in vivo hydrolysis .

Data Contradiction & Validation

Q. Why do some studies report conflicting cytotoxicity results in cancer cell lines?

- Methodology :

- Cell Line Variability : Test across panels (e.g., MCF-7, HepG2, A549) with standardized MTT assay protocols (48-hour exposure).

- ROS Modulation : Measure reactive oxygen species (ROS) levels via DCFH-DA assay; contradictions may arise from cell-specific redox environments .

Methodological Best Practices

Q. How should researchers design SAR studies for thiazolidinedione derivatives?

- Methodology :

- Core Modifications : Synthesize analogs with substituted benzylidenes (e.g., 2,4-dichloro vs. 3,4-dimethoxy) and evaluate PPAR-γ binding via competitive assays.

- Functional Group Swaps : Replace the acetic acid moiety with amides or hydrazides to assess potency shifts .

- Example SAR Table :

| Substituent | PPAR-γ IC50 (µM) | Anticancer Activity (GI50, µM) |

|---|---|---|

| 3,4-Dimethoxy | 0.8 | 12.5 (MCF-7) |

| 4-Fluoro | 1.2 | 18.3 (HepG2) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.